N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide
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Description
The compound “N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a trifluoromethyl group attached to a phenyl ring, which is often used in medicinal chemistry to improve chemical stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the phenyl ring with two trifluoromethyl groups, and the cyclopropyl group. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, without specific information, it’s difficult to comment on the chemical reactions involving this compound. The reactivity would be influenced by the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, influencing its solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6N3O/c17-15(18,19)9-3-10(16(20,21)22)5-11(4-9)25-14(26)13-6-12(8-1-2-8)23-7-24-13/h3-8H,1-2H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPFIRBIFWLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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